molecular formula C17H22F2N2OS B2738110 2,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034481-79-1

2,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2738110
CAS No.: 2034481-79-1
M. Wt: 340.43
InChI Key: DVZICLFODMQTAY-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with difluorine atoms and a piperidine ring attached to a tetrahydrothiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 1-(tetrahydrothiophen-3-yl)piperidine with appropriate reagents under controlled conditions.

    Introduction of the Benzamide Group: The piperidine intermediate is then reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group of the piperidine attacks the carbonyl carbon of the benzoyl chloride, forming the benzamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2,4-Difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzamide: Lacks the piperidine and tetrahydrothiophene moieties.

    N-(4-Fluorobenzyl)-2,4-difluorobenzamide: Contains a fluorobenzyl group instead of the piperidine and tetrahydrothiophene moieties.

Uniqueness

2,4-Difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of a difluorobenzamide core with a piperidine ring and a tetrahydrothiophene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

This detailed overview provides a comprehensive understanding of 2,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,4-difluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2OS/c18-13-1-2-15(16(19)9-13)17(22)20-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZICLFODMQTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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